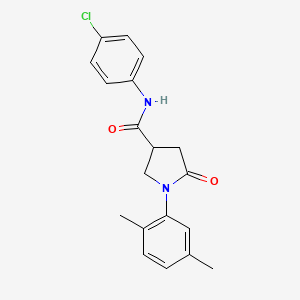
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in several physiological and pathological processes, including anxiety, depression, epilepsy, and addiction.
作用机制
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent and selective inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in animal models and human studies. These include increased GABA levels in the brain, enhanced GABAergic neurotransmission, reduced neuronal excitability, and anxiolytic, anticonvulsant, and antipsychotic effects.
实验室实验的优点和局限性
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase, its ability to increase GABA levels in the brain, and its anxiolytic, anticonvulsant, and antipsychotic effects. However, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its potential for off-target effects and its limited solubility in water.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including:
1. Further preclinical and clinical studies to investigate the potential therapeutic applications of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in various neurological and psychiatric disorders.
2. Development of new formulations and delivery methods to improve the solubility and bioavailability of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
3. Investigation of the long-term effects of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide on GABAergic neurotransmission and neuronal function.
4. Exploration of the potential for N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to modulate other neurotransmitter systems in addition to GABA.
5. Investigation of the potential for N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to enhance cognitive function and memory.
6. Identification of new targets and pathways for the development of novel GABAergic drugs based on the structure and mechanism of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
In conclusion, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent and selective inhibitor of GABA transaminase, leading to increased GABA levels in the brain and enhanced GABAergic neurotransmission. N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase and its anxiolytic, anticonvulsant, and antipsychotic effects, but also has some limitations, including its potential for off-target effects and limited solubility in water. Future research on N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide should focus on further preclinical and clinical studies to investigate its potential therapeutic applications, as well as the development of new formulations and delivery methods to improve its solubility and bioavailability.
合成方法
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylphenylacetic acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product.
科学研究应用
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and antipsychotic effects. N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-3-4-13(2)17(9-12)22-11-14(10-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIROZDCHQTUOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

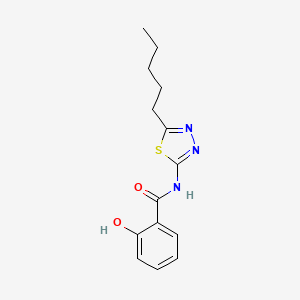
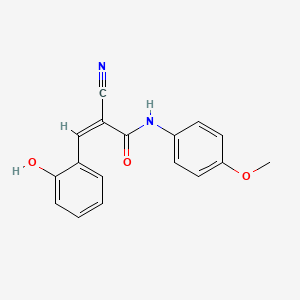
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
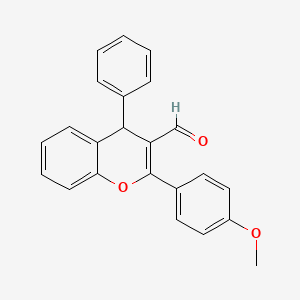
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
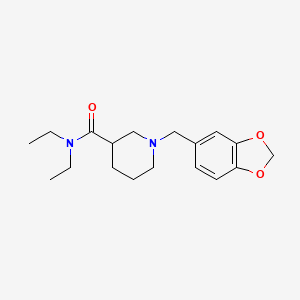
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
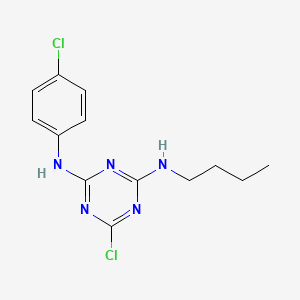
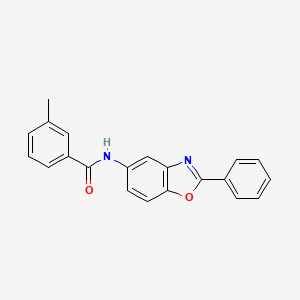
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)